molecular formula C17H16BrClN2O3 B2405118 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1904230-67-6

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No. B2405118
CAS RN: 1904230-67-6
M. Wt: 411.68
InChI Key: BEXGKTFKYIFIDR-UHFFFAOYSA-N
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Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme known as BET bromodomain, which is involved in the regulation of gene expression. The compound has shown promising results in various fields of research, including cancer treatment, inflammation, and cardiovascular diseases.

Scientific Research Applications

Organic Synthesis

  • The synthesis of pyridylcarbene intermediates, such as 1-(6-Bromopyridin-2-yl)ethanone, involves thermal decomposition under specific conditions, indicating the compound's potential in creating novel organic structures (B. Abarca, R. Ballesteros, & F. Blanco, 2006).

Medicinal Chemistry

  • The compound's derivatives, including 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have shown fungicidal activity, suggesting potential for pharmacological applications (A. Kuzenkov & V. V. Zakharychev, 2009).
  • In a study exploring rhenium(I) complexes, derivatives like 1-(6-bromopyridin-2-yl)ethan-1-one showed promise in DNA interaction and cytotoxicity, which could be significant in cancer research (Reena R. Varma et al., 2020).

Material Science

  • The compound and its derivatives, such as those including pyridyl and bromophenyl groups, have been studied for their structural properties and potential applications in material sciences (Abdelhadi Louroubi et al., 2019).

properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c18-15-2-1-8-20-17(15)24-14-7-9-21(10-14)16(22)11-23-13-5-3-12(19)4-6-13/h1-6,8,14H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXGKTFKYIFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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